![molecular formula C6H8FNO2 B13588029 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-fluorobicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its bicyclic structure, which includes a fluorine atom and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This process is carried out under anhydrous conditions using reagents such as sodium hydroxide (NaOH) and solvents like tetrahydrofuran (THF) and water . The reaction mixture is often biphasic, and the progress is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and employing industrial-scale reactors to handle larger volumes of reactants and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the development of treatments for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the amino group but shares the fluorinated bicyclic structure.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Does not contain the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of both the amino and fluorine groups, which confer unique chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery.
Eigenschaften
Molekularformel |
C6H8FNO2 |
|---|---|
Molekulargewicht |
145.13 g/mol |
IUPAC-Name |
3-amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10) |
InChI-Schlüssel |
YGXSXOPWPGCHMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

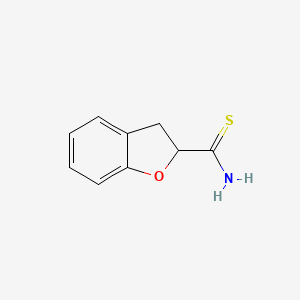
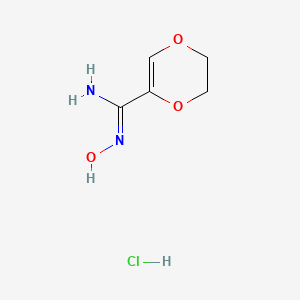
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
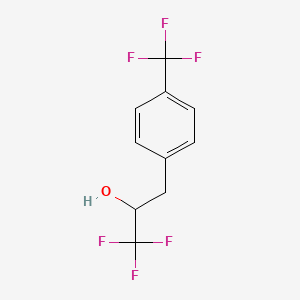
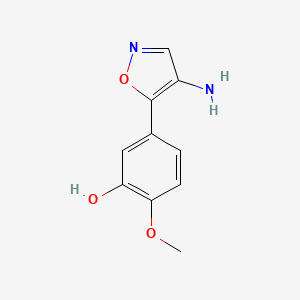
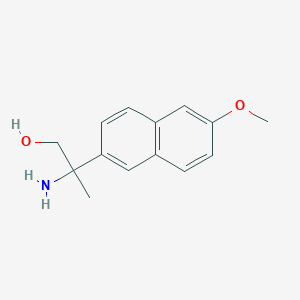
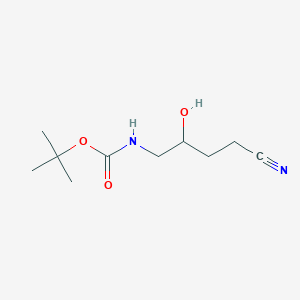
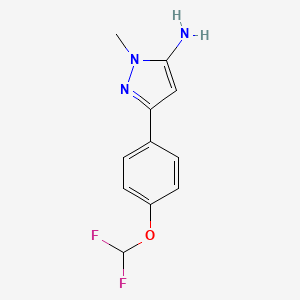

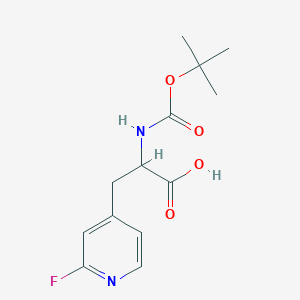
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
